4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring, which is further connected to a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 6-(Piperidin-1-yl)pyrimidin-4-amine with hydrazine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent oxidation. Sodium hydride is often used as a base to deprotonate the amine, facilitating the nucleophilic attack on the hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while nucleophilic substitution on the piperidine ring can introduce various functional groups .
Scientific Research Applications
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: It is studied for its potential to modulate biological pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in the context of anticancer research, it binds to Hsp90, disrupting its interaction with Cdc37. This inhibition leads to the destabilization of several oncogenic proteins, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidin-4-amine: Similar structure but lacks the hydrazine group.
2-((6-(Piperidin-1-yl)pyrimidin-4-yl)oxy)acetic acid: Contains an acetic acid group instead of hydrazine.
2-methyl-4-[6-(piperidin-1-yl)pyrimidin-4-yl]-1$l^{6},4-thiomorpholine-1,1-dione: Features a thiomorpholine ring and a sulfone group.
Uniqueness
The presence of the hydrazine group in 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N5 |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
(6-piperidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5/c10-13-8-6-9(12-7-11-8)14-4-2-1-3-5-14/h6-7H,1-5,10H2,(H,11,12,13) |
InChI Key |
GNMVDRDYUPNLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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